molecular formula C13H8ClN3O3S2 B11413740 6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11413740
M. Wt: 353.8 g/mol
InChI Key: ZFJOBQMEELOYJB-UHFFFAOYSA-N
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Description

6-Chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide (CAS: 874192-05-9) is a heterocyclic compound featuring a chromene (coumarin) core fused to a 1,3,4-thiadiazole ring via a carboxamide linkage. Key structural attributes include:

  • Thiadiazole moiety: The 1,3,4-thiadiazole ring is substituted with a methylsulfanyl (-SMe) group at position 5, contributing to lipophilicity and steric effects .
  • Carboxamide bridge: Connects the chromene and thiadiazole rings, stabilizing the Z-configuration of the thiadiazole-ylidene group .

However, analogous compounds (e.g., ) suggest multi-step syntheses involving coupling reactions between activated chromene acids and thiadiazole hydrazines.

Properties

Molecular Formula

C13H8ClN3O3S2

Molecular Weight

353.8 g/mol

IUPAC Name

6-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C13H8ClN3O3S2/c1-21-13-17-16-12(22-13)15-11(19)10-5-8(18)7-4-6(14)2-3-9(7)20-10/h2-5H,1H3,(H,15,16,19)

InChI Key

ZFJOBQMEELOYJB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the intermediate thiadiazole ring. This intermediate is then reacted with methyl iodide to introduce the methylsulfanyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chromene core may also play a role in binding to DNA or other cellular components, leading to its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below contrasts the target compound with structurally related derivatives:

Compound Name / ID Core Structure Substituents on Thiadiazole Melting Point (°C) Molecular Weight (g/mol) Key Features Reference
Target Compound Chromene + Thiadiazole 5-(Methylsulfanyl) N/A 353.80 Chloro on chromene; Z-configuration
11a () Chromen-2-one + Thiadiazole 5-Acetyl, 3-phenyl 214–216 ~416.4 Acetyl group enhances polarity
11c () Chromen-2-one + Thiadiazole 4-Phenyl, ester group 190–192 ~422.4 Ester substituent; lower melting point
6f () Thienothiophene + Thiadiazole 3-(4-Chlorophenyl), acetyl 295 775.73 Bicyclic core; high thermal stability
ZINC9087978 () Chromene + Thiadiazole 5-(Allylthio) N/A 379.87 Allylthio increases reactivity
4g () Benzothiazole + Thiazolidinone 4-Chlorophenyl N/A ~390.8 Thiazolidinone ring; sulfonamide linkage

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., acetyl in 11a) correlate with higher melting points (214–216°C), likely due to improved crystallinity . Allylthio substitution (ZINC9087978) introduces unsaturation, which may increase metabolic reactivity but reduce stability .
  • Core Structure Influence: Chromene-based analogs (e.g., target compound, 11a–f) exhibit lower molecular weights (~350–420 g/mol) compared to bicyclic systems like 6f (775.73 g/mol) . Thiazolidinone derivatives () lack the chromene system but share carboxamide linkages, suggesting divergent biological targets .

Biological Activity

6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H16ClN3O2S2
  • Molecular Weight : 418.9 g/mol
  • CAS Number : Not available in the provided data.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research has indicated that the compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance:

  • Study Findings : In vitro assays showed inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.
Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18

Antifungal Activity

The compound also demonstrated antifungal properties:

  • Case Study : A study evaluated its efficacy against Candida albicans, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties:

  • Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Research Data : In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed IC50 values in the low micromolar range.
Cell LineIC50 (µM)
HeLa5.0
MCF-77.5

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes crucial for bacterial cell wall synthesis.
  • Interference with Cellular Processes : The compound has been shown to disrupt cellular processes in fungi and cancer cells, leading to cell death.

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